molecular formula C25H22FNO3 B12414572 Pitavastatin-d5 Lactone

Pitavastatin-d5 Lactone

Cat. No.: B12414572
M. Wt: 408.5 g/mol
InChI Key: XJVKVAFYQRWVAJ-RNMTVWSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pitavastatin-d5 Lactone involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin-d5 Lactone undergoes various chemical reactions, including:

    Oxidation: Conversion to its corresponding acid form.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, which are used for further studies and applications .

Scientific Research Applications

Pitavastatin-d5 Lactone is extensively used in scientific research for various applications:

Mechanism of Action

Pitavastatin-d5 Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of mevalonic acid, a precursor of cholesterol, resulting in lower levels of low-density lipoprotein (LDL) cholesterol. The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Pitavastatin-d5 Lactone is compared with other statins such as:

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Lovastatin

Uniqueness

This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Unlike other statins, Pitavastatin is not extensively metabolized by the cytochrome P450 system, reducing the potential for drug-drug interactions .

Properties

Molecular Formula

C25H22FNO3

Molecular Weight

408.5 g/mol

IUPAC Name

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1/i5D2,6D2,16D

InChI Key

XJVKVAFYQRWVAJ-RNMTVWSWSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)([2H])[2H])[2H]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F

Origin of Product

United States

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